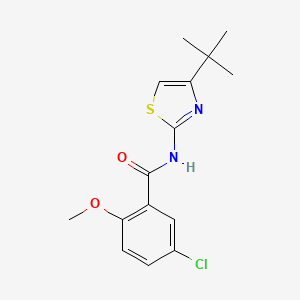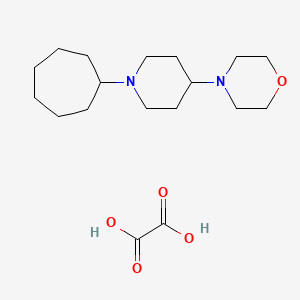
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide, also known as BTB-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BTB-2 belongs to the class of thiazole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and bacterial infections. This compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the growth and proliferation of cancer cells. Furthermore, this compound has been found to inhibit the bacterial enzyme DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Furthermore, this compound has been shown to possess antibacterial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide in lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, which makes it useful for studying various diseases and conditions. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide. One area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Furthermore, studies are needed to determine the optimal dosage and administration of this compound for various diseases and conditions. Finally, future research should focus on the development of this compound as a potential therapeutic agent for various diseases and conditions.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been shown to possess antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-15(2,3)12-8-21-14(17-12)18-13(19)10-7-9(16)5-6-11(10)20-4/h5-8H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYJEJCNKAKMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971443.png)

![3-bromo-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B3971448.png)
![1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971457.png)
![4,4'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971463.png)
![2-(4-chlorophenyl)-3-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B3971468.png)
![4-(4,5-dimethyl-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3971473.png)
![2-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971479.png)
![N-phenyl-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3971485.png)
![2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3971491.png)
![2,6-dimethyl-4-[1-(3-phenoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971498.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)
![3-bromo-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B3971518.png)
![4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3971522.png)